molecular formula C11H13FO B8002276 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene

Cat. No.: B8002276
M. Wt: 180.22 g/mol
InChI Key: BTIPDRNOKGSMTO-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene is an organic compound with the molecular formula C11H13FO. It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a 2-methylallyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The methoxy group can be added via a nucleophilic substitution reaction, and the 2-methylallyl group can be introduced through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-4-(2-methylallyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-methoxybenzene
  • 1-Fluoro-4-methoxybenzene
  • 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene

Uniqueness

1-Fluoro-2-methoxy-4-(2-methylallyl)benzene is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .

Properties

IUPAC Name

1-fluoro-2-methoxy-4-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)6-9-4-5-10(12)11(7-9)13-3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIPDRNOKGSMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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